3-Bromo-5-chlorobenzimidamide Hydrochloride
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Overview
Description
3-Bromo-5-chlorobenzimidamide Hydrochloride is a chemical compound with significant applications in organic synthesis and scientific research. It is known for its unique structure, which includes both bromine and chlorine substituents on a benzimidamide core, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chlorobenzimidamide Hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, benzimidamide, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 3 and 5 positions, respectively.
Hydrochloride Formation: The resulting 3-Bromo-5-chlorobenzimidamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chlorobenzimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-5-chlorobenzimidamide Hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzimidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chlorobenzaldehyde: This compound shares a similar structure but has an aldehyde group instead of an amide group.
3-Bromo-5-chlorobenzoic acid: Similar structure with a carboxylic acid group.
3-Bromo-5-chlorobenzonitrile: Contains a nitrile group instead of an amide group.
Uniqueness
3-Bromo-5-chlorobenzimidamide Hydrochloride is unique due to its specific combination of bromine and chlorine substituents on a benzimidamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H7BrCl2N2 |
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Molecular Weight |
269.95 g/mol |
IUPAC Name |
3-bromo-5-chlorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6BrClN2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H |
InChI Key |
DRKDQBYYJVCYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(=N)N.Cl |
Origin of Product |
United States |
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